An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorobutanal
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorobutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorobutanal is a chlorinated aldehyde of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceuticals and agrochemicals. The presence of two chlorine atoms and a reactive aldehyde functional group imparts unique chemical characteristics to the molecule, making it a versatile building block for more complex structures. This guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dichlorobutanal, detailed experimental considerations, and safety protocols.
Physicochemical Properties
The physical properties of 2,3-Dichlorobutanal have been reported, although some values are estimates. A summary of these properties is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂O | [1][2][3] |
| Molecular Weight | 140.99 g/mol | [4][5][6] |
| Boiling Point | ~189.51 °C (estimate) | [1][2][7] |
| Density | ~1.2666 g/cm³ (estimate) | [1][2][7] |
| Refractive Index | ~1.4618 (estimate) | [1][2][7] |
| Flash Point | 60.8 °C | [2] |
| Vapor Pressure | 1.86 mmHg at 25°C | [2] |
| Solubility | No data available | [2] |
| Appearance | Colorless liquid with a pungent odor | [2] |
Spectroscopic Data
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¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show signals corresponding to the aldehydic proton, the methine protons at the chlorinated carbons, and the methyl protons. The chemical shifts and coupling patterns would be influenced by the electronegativity of the chlorine atoms.
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¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would display distinct signals for the carbonyl carbon, the two chlorinated methine carbons, and the methyl carbon.
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Infrared (IR) Spectroscopy: The infrared spectrum of 2,3-Dichlorobutanal is expected to exhibit a strong characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1720-1740 cm⁻¹. C-H stretching and bending vibrations, as well as C-Cl stretching vibrations, would also be present. For comparison, the IR spectrum of 2-chlorobutane (B165301) shows C-H stretching vibrations at ~2880-3080 cm⁻¹ and C-H bending vibrations at ~1300-1500 cm⁻¹.[8]
Chemical Properties and Reactivity
2,3-Dichlorobutanal exhibits reactivity typical of aldehydes, with the added influence of the two chlorine atoms on the adjacent carbons. Key reactions include nucleophilic addition, oxidation, and reduction.
Nucleophilic Addition
The carbonyl group in 2,3-Dichlorobutanal is susceptible to nucleophilic attack. This reaction is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Generalized pathway for nucleophilic addition to 2,3-Dichlorobutanal.
Oxidation
2,3-Dichlorobutanal can be oxidized to the corresponding carboxylic acid, 2,3-dichlorobutanoic acid. Various oxidizing agents can be employed for this transformation.
Caption: Oxidation of 2,3-Dichlorobutanal to its corresponding carboxylic acid.
Reduction
The aldehyde functional group of 2,3-Dichlorobutanal can be reduced to a primary alcohol, 2,3-dichlorobutanol, using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.[9]
Caption: Reduction of 2,3-Dichlorobutanal to a primary alcohol.
Experimental Protocols
Detailed experimental protocols for reactions involving 2,3-Dichlorobutanal are not widely published. However, the following are representative procedures for the key reaction types, which can be adapted by researchers.
General Protocol for Nucleophilic Addition (Grignard Reaction)
This protocol is adapted from a general procedure for the addition of a Grignard reagent to an aldehyde.
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Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of an appropriate alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings. The reaction is typically exothermic and should be controlled by the rate of addition.
-
Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve 2,3-Dichlorobutanal (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
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Reaction and Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium (B1175870) chloride solution.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
General Protocol for Oxidation to a Carboxylic Acid
This protocol is a general method for the oxidation of aldehydes.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3-Dichlorobutanal in a suitable solvent such as acetone (B3395972) or a mixture of t-butanol and water.
-
Addition of Oxidant: Prepare a solution of an oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid and acetone). Add the oxidant solution dropwise to the stirred solution of the aldehyde. The reaction temperature should be controlled, typically by using an ice bath.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary to destroy excess oxidant.
-
Isolation: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the carboxylic acid product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by recrystallization or chromatography.
General Protocol for Reduction to an Alcohol
This protocol describes a typical reduction of an aldehyde using sodium borohydride.
-
Reaction Setup: Dissolve 2,3-Dichlorobutanal in a protic solvent such as methanol (B129727) or ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction and Quenching: Stir the reaction mixture at 0 °C to room temperature until the reaction is complete as monitored by TLC. Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess borohydride.
-
Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration and removal of the solvent under reduced pressure, the resulting alcohol can be purified by distillation or column chromatography.
Safety and Handling
2,3-Dichlorobutanal is a hazardous chemical and should be handled with appropriate safety precautions.
Hazard Summary:
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, based on the reactivity of similar chlorinated aldehydes.
-
Corrosivity: Likely to cause skin and eye irritation or burns.
-
Flammability: It has a flash point of 60.8 °C, indicating it is a flammable liquid.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.[10]
-
Ground/bond container and receiving equipment to prevent static discharge.
Disposal:
-
Dispose of 2,3-Dichlorobutanal and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. It should be collected in a designated container for halogenated organic waste.
Conclusion
2,3-Dichlorobutanal is a reactive and versatile chemical intermediate. This guide has summarized its key physical and chemical properties, provided illustrative reaction pathways, and outlined general experimental protocols and essential safety information. While some physical data are estimates and specific experimental details are limited in the public domain, the information provided serves as a valuable resource for researchers and professionals working with this compound, enabling its safe and effective use in chemical synthesis and development.
References
- 1. 2,3-DICHLOROBUTANAL | 55775-41-2 [chemicalbook.com]
- 2. Cas 55775-41-2,2,3-DICHLOROBUTANAL | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,3-Dichlorobutanal | C4H6Cl2O | CID 151306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3S)-2,3-dichlorobutanal | C4H6Cl2O | CID 12203786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,3R)-2,3-dichlorobutanal | C4H6Cl2O | CID 12203785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-DICHLOROBUTANAL CAS#: 55775-41-2 [m.chemicalbook.com]
- 8. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Buy 2,3-Dichlorobutanal | 55775-41-2 [smolecule.com]
- 10. echemi.com [echemi.com]
